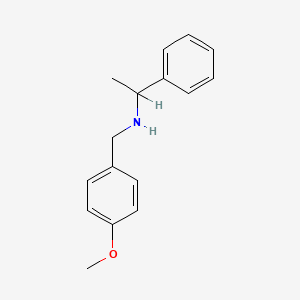

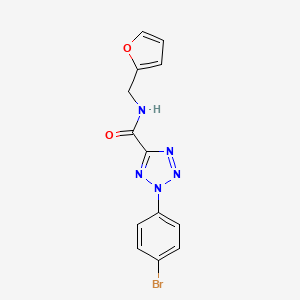

![molecular formula C23H15Cl2N3 B2878068 4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile CAS No. 400079-51-8](/img/structure/B2878068.png)

4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

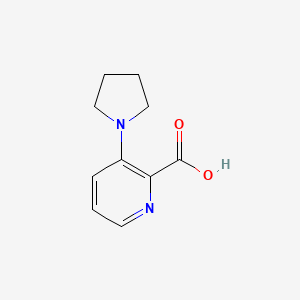

The compound contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is fused to a benzene ring and is a common motif in many important types of drugs and biological molecules . The compound also contains a nitrile group (-CN), which is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom .

Molecular Structure Analysis

The benzimidazole group is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The nitrile group consists of a carbon atom triple-bonded to a nitrogen atom .Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The nitrile group can participate in many reactions, such as hydrolysis, reduction, and the Grignard reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, benzimidazoles are stable compounds. They are resistant to oxidation and reduction, but can be protonated under acidic conditions . The nitrile group is polar, which could influence the compound’s solubility and reactivity .科学的研究の応用

Nanoparticle Carrier Systems for Agricultural Applications

Benzimidazole derivatives, such as carbendazim (MBC) and tebuconazole (TBZ), have been utilized in agriculture for the prevention and control of fungal diseases. Research has shown that encapsulating these fungicides in solid lipid nanoparticles and polymeric nanocapsules can improve their release profiles, reduce environmental toxicity, and enhance their effectiveness against plant fungal diseases. This application demonstrates the potential of benzimidazole-based compounds in developing advanced agricultural treatments (E. Campos et al., 2015).

Antitumor and DNA Interaction

Benzimidazole derivatives have been synthesized and evaluated for their antitumor activities, with some showing pronounced effects on tumor cell lines. These compounds, including variations with 2,3-disubstituted acrylonitriles and benzimidazo[1,2-a]quinoline-6-carbonitriles, exhibit the ability to intercalate into double-stranded DNA, suggesting a potential mechanism for their antitumor activity. This highlights the role of benzimidazole derivatives in cancer research and therapy (M. Hranjec et al., 2010).

Antimicrobial and Anticancer Agents

Further research into benzimidazole derivatives has led to the development of new compounds with significant antimicrobial and anticancer activities. These studies emphasize the versatility of benzimidazole compounds in designing new therapeutic agents capable of addressing various diseases, including resistant bacterial infections and different types of cancer (Em Canh Pham et al., 2022).

作用機序

Target of Action

The compound, also known as 4-{2-[1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]vinyl}benzenecarbonitrile, is a derivative of benzimidazole . Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and proteins . .

Mode of Action

The mode of action of benzimidazole derivatives can vary depending on the specific derivative and its target. They are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities

Result of Action

The result of a compound’s action at the molecular and cellular levels can vary depending on its mode of action and the biochemical pathways it affects. Benzimidazole derivatives have been reported to exhibit a range of effects, including inhibition of enzyme activity, modulation of receptor signaling, and disruption of cell division

将来の方向性

特性

IUPAC Name |

4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Cl2N3/c24-19-11-9-18(13-20(19)25)15-28-22-4-2-1-3-21(22)27-23(28)12-10-16-5-7-17(14-26)8-6-16/h1-13H,15H2/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIPDXVPKVVTFE-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)C=CC4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)/C=C/C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

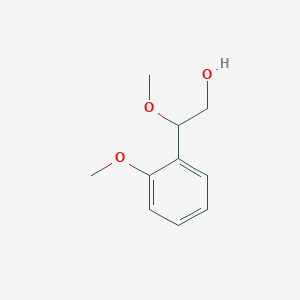

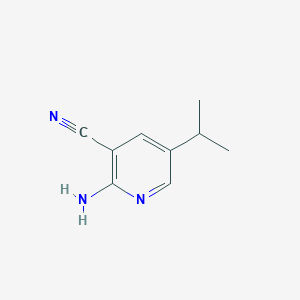

![N-(3-methylbutyl)-5-[1-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2877987.png)

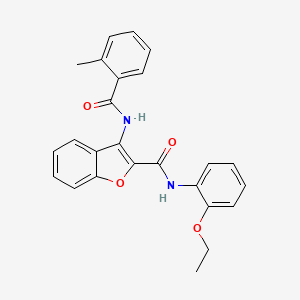

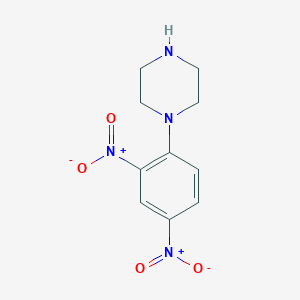

![2,5-dimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2877993.png)

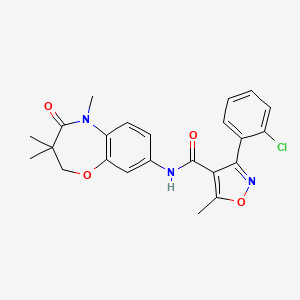

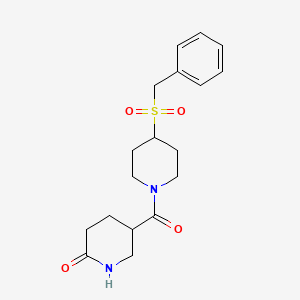

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2877996.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2877997.png)

![2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline](/img/structure/B2878003.png)